Lipophilicity Differentiation: XLogP3 Comparison of 5-Methyl-DHIP vs. Parent and 6-Methyl Isomer
The 5-methyl substitution on the dihydroimidazo[1,2-a]pyridine scaffold produces a measurable increase in computed lipophilicity (XLogP3 = 0.4) relative to the unsubstituted parent DHIP (XLogP3 = 0.1), representing a ΔLogP of +0.3 [1][2]. More strikingly, the 5-methyl isomer is substantially more lipophilic than the 6-methyl positional isomer, which exhibits a computed LogP of -0.22, yielding a ΔLogP of +0.62 between the two regioisomers . This difference arises because the methyl group at C5 is positioned closer to the bridgehead nitrogen and within the conjugated π-system of the pyridine ring, whereas the C6 methyl occupies a position electronically decoupled from the amidine-like functionality, resulting in divergent computed partition coefficients.
| Evidence Dimension | Computed lipophilicity (XLogP3 / LogP) |
|---|---|
| Target Compound Data | XLogP3 = 0.4 |
| Comparator Or Baseline | Parent 2,3-dihydroimidazo[1,2-a]pyridine: XLogP3 = 0.1; 6-Methyl-2,3-dihydroimidazo[1,2-a]pyridine: LogP = -0.22 |
| Quantified Difference | ΔLogP = +0.3 vs. parent; ΔLogP = +0.62 vs. 6-methyl isomer |
| Conditions | XLogP3 computed by PubChem 3.0 algorithm; LogP for 6-methyl isomer from Chemsrc database (computed property) |
Why This Matters
A LogP difference of 0.3-0.62 units can translate into meaningful differences in aqueous solubility, passive membrane permeability, and plasma protein binding, making the 5-methyl compound a distinct choice over the parent or 6-methyl isomer when a specific lipophilicity window is required for fragment-based drug design, lead optimization, or development of CNS-penetrant candidates.
- [1] PubChem. 5-Methyl-2,3-dihydroimidazo[1,2-a]pyridine. Compound Summary CID 45087575. XLogP3-AA value: 0.4. View Source
- [2] PubChem. 2,3-Dihydroimidazo[1,2-a]pyridine. Compound Summary CID 23423819. XLogP3-AA value: 0.1. View Source
